molecular formula C13H15ClN2O B5162918 3-chloro-N'-cyclohexylidenebenzohydrazide

3-chloro-N'-cyclohexylidenebenzohydrazide

Cat. No.: B5162918
M. Wt: 250.72 g/mol
InChI Key: FQNOGQXVUPHISU-UHFFFAOYSA-N
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Description

3-chloro-N’-cyclohexylidenebenzohydrazide is an organic compound with the molecular formula C13H15ClN2O It is a derivative of benzohydrazide, where the hydrazide group is modified with a cyclohexylidene moiety and a chlorine atom at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-cyclohexylidenebenzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and cyclohexanone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

3-chlorobenzohydrazide+cyclohexanone3-chloro-N’-cyclohexylidenebenzohydrazide+water\text{3-chlorobenzohydrazide} + \text{cyclohexanone} \rightarrow \text{3-chloro-N'-cyclohexylidenebenzohydrazide} + \text{water} 3-chlorobenzohydrazide+cyclohexanone→3-chloro-N’-cyclohexylidenebenzohydrazide+water

Industrial Production Methods

Industrial production of 3-chloro-N’-cyclohexylidenebenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-cyclohexylidenebenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

    Oxidation: Oxidized derivatives of the benzohydrazide.

    Reduction: Reduced forms such as amines.

    Substitution: Substituted benzohydrazides with various functional groups.

Scientific Research Applications

3-chloro-N’-cyclohexylidenebenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N’-cyclohexylidenebenzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-cyclohexylidenebenzohydrazide
  • 3-chloro-N’-phenylbenzohydrazide
  • 4-chloro-N’-phenylbenzohydrazide

Uniqueness

3-chloro-N’-cyclohexylidenebenzohydrazide is unique due to the presence of the cyclohexylidene moiety, which can impart specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-N-(cyclohexylideneamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-11-6-4-5-10(9-11)13(17)16-15-12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNOGQXVUPHISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC(=CC=C2)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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